4-溴-2'-(硫甲基)苯基酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

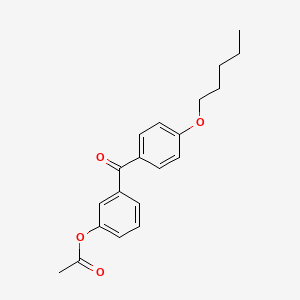

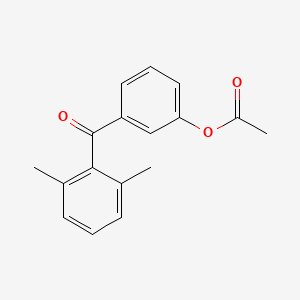

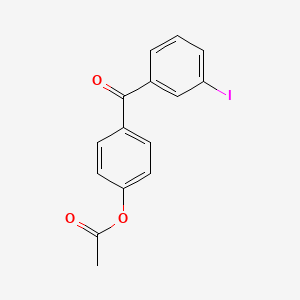

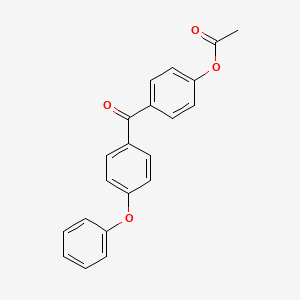

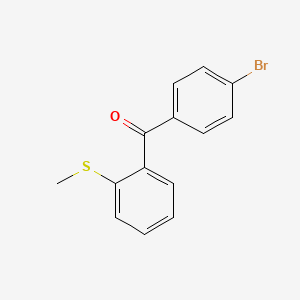

The compound 4-Bromo-2'-(thiomethyl)benzophenone is a derivative of benzophenone with a bromine atom and a thiomethyl group attached to the benzene ring. Benzophenone derivatives are known for their diverse applications in organic synthesis and material science due to their unique chemical properties. The presence of the bromo and thiomethyl groups can significantly influence the reactivity and physical properties of the molecule .

Synthesis Analysis

The synthesis of benzophenone derivatives often involves Friedel-Crafts acylation, as seen in the preparation of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone, which is synthesized from trimethoxybenzene via a reaction with 2-bromo-4,5-dimethoxy benzoic acid using POCl3 . Similarly, 2-(Bromomethyl)benzophenone can be prepared by side-chain bromination of 2-methylbenzophenone . These methods highlight the versatility of benzophenone derivatives in undergoing various chemical transformations to introduce different functional groups.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be established using spectroscopic techniques such as NMR and IR, complemented by single-crystal X-ray diffraction (SC-XRD). For example, the conformation of 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1,5]thiazepines was confirmed by 1H-NMR and IR, which indicated intramolecular hydrogen bonding . Computational methods like DFT can also corroborate the findings from experimental techniques, providing insights into the molecular geometry and electronic structure .

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions. The reactivity of (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone towards sulfur- and oxygen-containing nucleophiles under different conditions demonstrates the potential for functionalization through nucleophilic addition . The generation and interception of isobenzofurans from 2-(α-bromoalkyl)benzophenones suggest that these compounds can undergo cycloaddition reactions, leading to the formation of complex polycyclic structures .

Physical and Chemical Properties Analysis

The physical properties of benzophenone derivatives, such as melting points and crystallization behavior, can be influenced by the position of substituents on the benzene ring. For instance, the melting point of 2BrBP is lower than that of 4BrBP, and the former shows a reluctance to crystallize . The fluorescence properties of benzophenone derivatives can also be noteworthy, as seen in the study of 1-Bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) characteristics . The vibrational spectra of these compounds provide further information on their structural dynamics .

科学研究应用

合成和材料科学

4-溴-2'-(硫甲基)苯基酮是有机合成中的有价值中间体。例如,其衍生物已被用于合成具有独特荧光性能的化合物,如1-溴-4-(2,2-二苯基乙烯基)苯,该化合物显示出显著的固态荧光强度,表明在材料科学和光电子学中具有潜在应用(Liang Zuo-qi, 2015)。此外,它已被用于合成特定的苯基酮衍生物,如2-溴-4,5,2′,4′,6′-五甲氧基苯基酮,这些是制备其他复杂分子的关键中间体(W. Jin, 2011)。

光引发剂和交联剂

此外,某些苯基酮衍生物,可能是从4-溴-2'-(硫甲基)苯基酮合成的,已被用于制备丙烯酸酯聚合物的光引发剂和光解蛋白交联剂。这些应用对于开发具有特定用途的材料的定制性能至关重要,范围从生物医学到工业应用(M. Sibi, 2000)。

对振动光谱和宏观性能的影响

苯基酮衍生物的结构修饰,如引入溴基团,显著影响其振动光谱,进而影响其宏观性能。例如,溴基团在苯基酮衍生物中的位置影响其光学性质和熔点,为材料设计和开发具有所需物理特性的物质提供了见解(L. M. Babkov et al., 2008)。

环境应用

在环境科学中,已研究了苯基酮衍生物的光降解,包括与4-溴-2'-(硫甲基)苯基酮相关的化合物,以了解它们在水生环境中的行为和命运。这项研究对评估源自工业过程和个人护理产品的有机化合物对环境的影响至关重要(Ming Xiao et al., 2014)。

属性

IUPAC Name |

(4-bromophenyl)-(2-methylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrOS/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTWABUUOCNCDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。